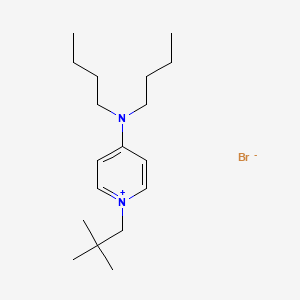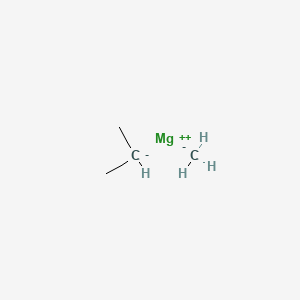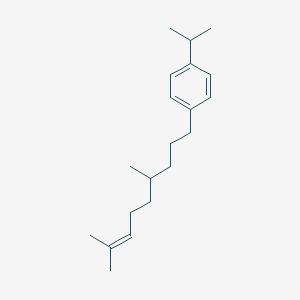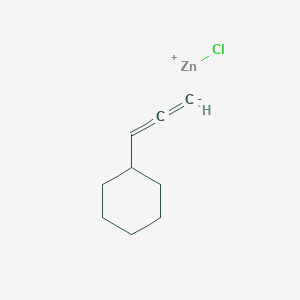![molecular formula C17H23NOSSi B14359821 ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol CAS No. 91379-48-5](/img/structure/B14359821.png)
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is a complex organosilicon compound It features a silanol group bonded to a diphenyl structure, with a sulfanyl group linked to a dimethylaminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol typically involves multiple steps:
Formation of the Dimethylaminoethyl Sulfanyl Intermediate: This step involves the reaction of dimethylaminoethanol with a suitable thiol reagent under controlled conditions.
Coupling with Diphenylsilanol: The intermediate is then reacted with diphenylsilanol in the presence of a catalyst to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The silanol group can engage in coupling reactions with other organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling: Catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the reagents used.
Coupling: Larger organosilicon frameworks.
Scientific Research Applications
Chemistry
In chemistry, ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is used as a precursor for synthesizing more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. It may also serve as a model compound for investigating the biological activity of silanol-containing molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of ({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfanyl groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethylaminoethyl methacrylate
- Dimethylaminoethyl acrylate
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol is unique due to the presence of both silanol and sulfanyl groups in its structure
Properties
CAS No. |
91379-48-5 |
|---|---|
Molecular Formula |
C17H23NOSSi |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-[[hydroxy(diphenyl)silyl]methylsulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H23NOSSi/c1-18(2)13-14-20-15-21(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,13-15H2,1-2H3 |
InChI Key |
NUCURUXJFWQUQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
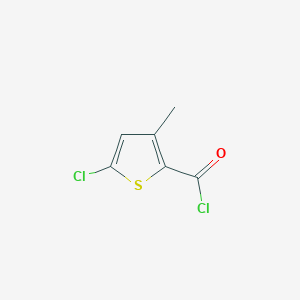
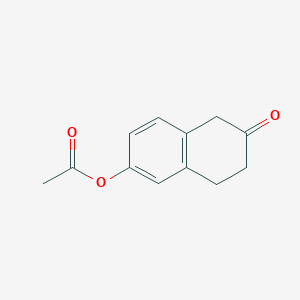
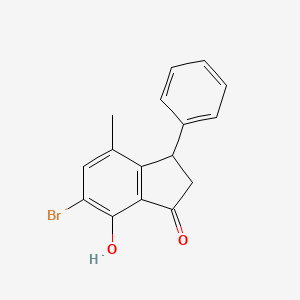

![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
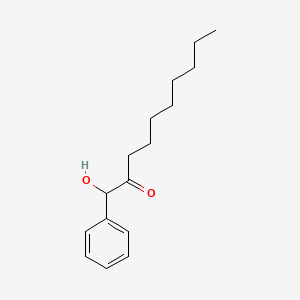
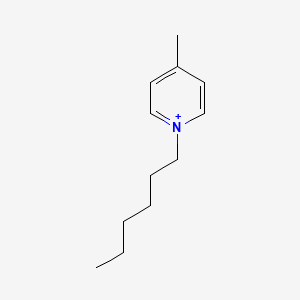
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
